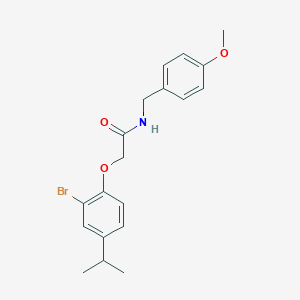
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors, which have shown promise in the treatment of various cancers.
Wirkmechanismus
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide works by selectively inhibiting the activity of the EGFR, a protein that is overexpressed in many types of cancer cells. By inhibiting the activity of this protein, 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its selectivity for the EGFR, which means that it can target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment, as it can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, one limitation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its relatively short half-life, which means that it may need to be administered frequently to maintain its therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is the development of more potent and selective EGFR inhibitors, which could improve the effectiveness of cancer treatment. Another area of interest is the investigation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide's potential applications in the treatment of infectious diseases, such as bacterial and viral infections. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, which could lead to the development of new therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 4-methoxybenzyl chloride in the presence of cesium carbonate to form the benzyl ether. The final step involves the reaction of the benzyl ether with acetic anhydride and triethylamine to form 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
Molekularformel |
C19H22BrNO3 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H22BrNO3/c1-13(2)15-6-9-18(17(20)10-15)24-12-19(22)21-11-14-4-7-16(23-3)8-5-14/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
NLBJVQSQYMIUFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B296616.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B296618.png)